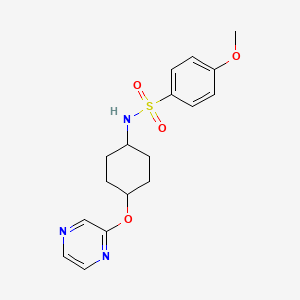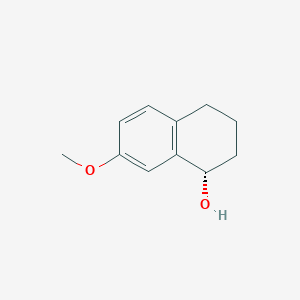
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the compound’s structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reagents and conditions required for each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Synthetic Chemistry Applications
One prominent application in synthetic chemistry is the activation of styrenes towards Diels−Alder cycloadditions by osmium(II), which facilitates the synthesis of stereodefined decalin ring systems. This method produces tetrahydronaphthalene complexes that serve as precursors to functionalized tetralins and decalins, valuable in synthesizing complex organic molecules (Kolis et al., 1998). Furthermore, the study of dynamic disorder in solid tetrahydronaphthalene derivatives through solid state NMR and X-ray crystallography provides insights into the molecular behavior of these compounds, which is essential for material science and pharmaceutical applications (Facey et al., 1996).
Medicinal Chemistry and Therapeutic Applications
In medicinal chemistry, derivatives of (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol have been investigated for their potential as therapeutic agents. For example, analogues of the σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, show promise for oncological applications (Abate et al., 2011). Additionally, the chemoenzymatic synthesis of (2R)-8-substituted-2-aminotetralins, starting from 1-methoxynaphthalene, demonstrates the utility of these compounds in synthesizing serotonin receptor agonists, highlighting their significance in neuroscience research (Orsini et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNEIYWSQIOLY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CCC[C@@H]2O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2667074.png)
![3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2667075.png)
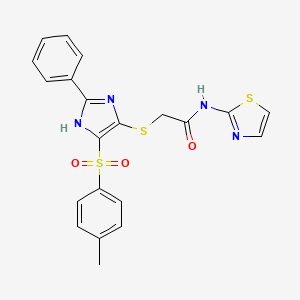



![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2667086.png)
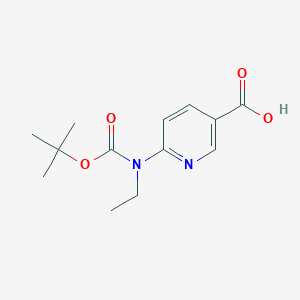
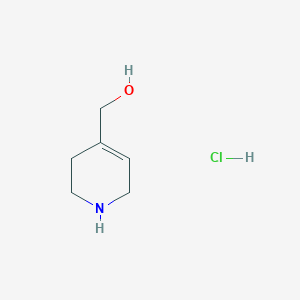
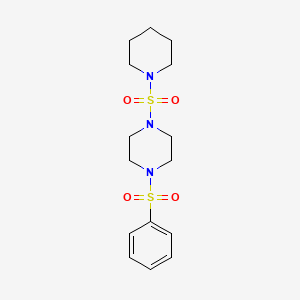
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)
![3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2667095.png)
